NVS-CRF38 NVS-CRF38 NVS-CRF38(cas# 1207258-55-6) is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with low water solubility.
Brand Name: Vulcanchem
CAS No.: 1207258-55-6
VCID: VC0002088
InChI: InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
SMILES: CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4

NVS-CRF38

CAS No.: 1207258-55-6

Inhibitors

VCID: VC0002088

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4

NVS-CRF38 - 1207258-55-6

CAS No. 1207258-55-6
Product Name NVS-CRF38
Molecular Formula C19H21N5O2
Molecular Weight 351.4
Standard InChI InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
Standard InChIKey MEICIUGVENCLKP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Description NVS-CRF38(cas# 1207258-55-6) is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with low water solubility.
Synonyms NVS-CRF38; 7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole
Reference 1. Xenobiotica. 2014 Oct;44(10):902-12. doi: 10.3109/00498254.2014.907458. Epub 2014
Apr 3.

Preclinical metabolism and pharmacokinetics of NVS-CRF38, a potent and orally
bioavailable corticotropin-releasing factor receptor 1 antagonist.

Stringer RA(1), Weber E, Culshaw A, McKenna J, Williams G, Rose J, Sohal B.

Author information:
(1)Novartis Institutes for Biomedical Research , Horsham, West Sussex , UK.

1. The pharmacokinetic properties and metabolism of NVS-CRF38
[7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethyl
pyrazolo[5,1-b]oxazole], a novel corticotropin-releasing factor receptor 1 (CRF1)
antagonist, were determined in vitro and in animals. 2.  NVS-CRF38 undergoes near
complete absorption in rats and dogs. In both species the compound has low
hepatic extraction and is extensively distributed to tissues. 3. In rat and human
hepatic microsomes and cryopreserved hepatocytes from rat, dog, monkey and human,
NVS-CRF38 was metabolised to form O-desmethyl NVS-CRF38 (M7) and several oxygen
adducts (M1, M3, M4, M5 and M6). In hepatocytes further metabolites were
observed, specifically the carboxylic acid (M2) and conjugates (sulphate and
glucuronide) of M7. 4.  Formation of primary metabolites in hepatocytes was
blocked by the cytochrome P450 enzyme (P450) suicide inhibitor
1-aminobenzotriazole, implicating P450 enzymes in the primary metabolism of this
compound. 5. NVS-CRF38 is weakly bound to plasma proteins from rat (fub = 0.19),
dog (fub = 0.25), monkey (fub = 0.20) and humans (fub = 0.23). Blood-to-plasma
partition for NVS-CRF38 approaches unity in rat and human blood. 6.  The hepatic
clearance of NVS-CRF38 in humans is predicted to be low (extraction ratio ~ 0.2)
based on scaling from drug depletion profiles in hepatic microsomes.


2. Drug Metab Dispos. 2014 Jul;42(7):1117-24. doi: 10.1124/dmd.113.056408. Epub 2014
Apr 11.

1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450
inhibition and delay of gastric emptying in rats.

Stringer RA(1), Weber E(2), Tigani B(2), Lavan P(2), Medhurst S(2), Sohal B(2).

Author information:
(1)Novartis Institutes for Biomedical Research, Horsham, West Sussex, United
Kingdom (R.A.S., E.W., P.L., S.M., B.S.); and Global Imaging Group, Novartis
Pharma AG, Basel, Switzerland (B.T.) rowan.stringer@novartis.com.
(2)Novartis Institutes for Biomedical Research, Horsham, West Sussex, United
Kingdom (R.A.S., E.W., P.L., S.M., B.S.); and Global Imaging Group, Novartis
Pharma AG, Basel, Switzerland (B.T.).

The simultaneous effects of the cytochrome P450 inhibitor 1-aminobenzotriazole
(ABT) on inhibition of in vivo metabolism and gastric emptying were evaluated
with the test compound
7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylp
yrazolo[5,1-b]oxazole(NVS-CRF38), a novel corticotropin releasing factor receptor
1 (CRF1) antagonist with low water solubility, and the reference compound
midazolam with high water solubility in rats. Pretreatment of rats with 100 mg/kg
oral ABT administered 2 hours before a semisolid caloric test meal markedly
delayed gastric emptying. ABT increased stomach weights by 2-fold; this is likely
attributable to a prosecretory effect because stomach concentrations of bilirubin
were comparable in ABT and control groups. ABT administration decreased the
initial systemic exposure of orally administered NVS-CRF38 and increased Tmax
40-fold, suggesting gastric retention and delayed oral absorption. ABT increased
the initial systemic exposure of midazolam, however for orally (but not
subcutaneously) administered midazolam, extensive variability in
plasma-concentration time profiles was apparent. Careful selection of
administration routes is recommended for ABT use in vivo, variable oral
absorption of coadministered compounds can be expected due to a disturbance of
gastrointestinal transit.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator